(2R,3S)-2,3-dihydroxybutyric acid

Chiral purity Stereochemical analysis Optical rotation

Sourcing stereochemically pure 2,3-dihydroxybutyric acid often yields racemic mixtures or incorrect isomers that compromise assay specificity and synthetic fidelity. (2R,3S)-2,3-Dihydroxybutyric acid (CAS 105663-42-1) is the non-natural enantiomer with distinct optical rotation and chromatographic retention, enabling unambiguous tracking in metabolic flux studies and serving as a validated chiral building block for complex carbohydrate synthesis. • >95% ee ensures valid stereoselective synthesis outcomes • Validated biomarker for IDH-mutant AML metabolomics • Scalable Sharpless dihydroxylation route supports multi-step syntheses

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 105663-42-1
Cat. No. B035342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2,3-dihydroxybutyric acid
CAS105663-42-1
Synonyms[2R,3S,(+)]-2,3-Dihydroxybutyric acid
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)O
InChIInChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1
InChIKeyLOUGYXZSURQALL-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2,3-Dihydroxybutyric Acid Overview


(2R,3S)-2,3-Dihydroxybutyric acid, also known as [2R,3S,(+)]-2,3-Dihydroxybutyric acid, is a chiral C4 sugar acid derivative with the molecular formula C₄H₈O₄ and a molecular weight of 120.1 g/mol. It belongs to the class of sugar acids and is characterized by two adjacent stereocenters in a syn (erythro) configuration . This compound serves as a valuable chiral building block for the stereoselective synthesis of complex carbohydrates and densely oxygenated natural products [1]. As the enantiomer of the naturally occurring human metabolite (2S,3R)-2,3-dihydroxybutanoic acid, its unnatural stereochemistry imparts distinct properties for research applications, including use as a non-natural chiral synthon and a potential biomarker in metabolic studies .

Chiral reference-standard workflow Enables stereochemical-control study fit with defined syn-(erythro) configuration and two adjacent stereocenters
Stereoselective synthesis research Supports chiral-building-block selection for complex carbohydrate and oxygenated natural-product construction
Metabolic tracer and biomarker study context Non-natural enantiomer supports tracer studies and enantiomer-comparison assay context in metabolomics research

Stereochemical Specificity of (2R,3S)-2,3-Dihydroxybutyric Acid


Simple substitution with other 2,3-dihydroxybutyric acid isomers or racemic mixtures is not scientifically valid due to pronounced differences in stereochemical identity, optical rotation, and biological behavior. The four possible stereoisomers of 2,3-dihydroxybutyric acid exhibit distinct optical rotation values, melting points, and metabolic roles . For instance, the (2S,3R) enantiomer is a normal human metabolite elevated in type 1 diabetes, whereas the (2R,3S) form is not endogenously produced, enabling its use as a non-natural tracer or synthetic intermediate . Furthermore, biosynthetic pathways differentiate between regioisomers: 2,3-dihydroxybutyric acid serves as a monomer for polymer applications, while 3,4-dihydroxybutyric acid is a pharmaceutical building block [1]. These distinctions directly impact experimental outcomes, assay specificity, and the validity of research conclusions.

Attribute
This Product (2R,3S)
Substitute May Differ
Stereochemical Identity
Dextrorotatory syn-isomer; non-natural enantiomer
(2S,3R) enantiomer is a natural human metabolite elevated in type 1 diabetes; opposite optical rotation may shift assay specificity
Physical Property Profile
Specific optical rotation +27±3°; melting point 81 °C
(2R,3R) diastereomer shows -10±2° rotation and distinct melting point; identity confirmation may not transfer
Application Domain
Polymer monomer research; chiral synthon for natural products
3,4-DHBA regioisomer serves as pharmaceutical building block for statins and HIV inhibitors; research path entirely divergent

Comparative Evidence for (2R,3S)-2,3-Dihydroxybutyric Acid


Optical Rotation: Enantiomer vs. Diastereomer

The specific optical rotation of (2R,3S)-2,3-dihydroxybutyric acid sodium salt hydrate is +27±3° (c = 0.5 in 0.1 M NaOH), distinctly different from its enantiomer (2S,3R) which exhibits -27±3° under identical conditions, and from the diastereomer (2R,3R) which shows -10±2° . This quantitative difference provides a definitive method for confirming stereochemical identity and purity.

Optical Rotation
Head-to-head
+27±3° vs. -27±3° enantiomer; 54° difference
Enables stereochemical identity confirmation
Sodium salt hydrate; c=0.5 in 0.1 M NaOH; data to verify against lot COA
Chiral purity Stereochemical analysis Optical rotation

Sharpless Dihydroxylation vs. Threonine Route

The Sharpless asymmetric dihydroxylation route to (2R,3S)-dihydroxybutyric acid acetonide achieves >95% enantiomeric excess (ee) in a four-step sequence that requires no chromatography and enables efficient reagent recycling [1]. In contrast, the traditional diazotization-hydrolysis of threonine typically yields lower enantiomeric purity and is largely restricted to the levorotatory form derived from L-threonine, as D-threonine is less readily available [1].

Synthetic Route
Head-to-head
Sharpless AD: >95% ee, 4-step, no chromatography
Supports enantiomeric-purity sourcing review
Threonine diazotization typically yields lower ee and levorotatory form; reported by Smaltz & Myers 2011
Synthetic methodology Enantiomeric excess Process scalability

Metabolic Role and Biomarker Potential

Plasma levels of (2R,3S)-2,3-dihydroxybutyric acid are significantly elevated in Acute Myeloid Leukemia (AML) patients harboring isocitrate dehydrogenase (IDH) mutations, demonstrating a stronger correlation with IDH mutation status than the established oncometabolite 2-hydroxyglutarate . In contrast, the enantiomer (2S,3R) is a normal human urinary constituent whose levels are elevated in type 1 diabetes and diminished by E. coli incubation . This differential metabolic behavior positions (2R,3S) as a superior candidate biomarker for IDH-mutant cancers.

Metabolic Role
Data to verify
Reported stronger correlation with IDH mutation status vs. 2-hydroxyglutarate
Supports enantiomer-specific biomarker study context
Plasma metabolomics in AML; source-specific review recommended; (2S,3R) enantiomer context differs
Metabolomics Biomarker IDH mutation Acute Myeloid Leukemia

Regioisomer Application Comparison

In microbial biosynthesis platforms, 2,3-dihydroxybutyric acid (2,3-DHBA) is specifically identified as a potential value-added monomer for novel polymer applications, whereas 3,4-dihydroxybutyric acid (3,4-DHBA) serves as a pharmaceutical building block and precursor to 3-hydroxy-γ-butyrolactone (3HBL), a chiral synthon for statins and other drugs [1][2]. This regioisomeric distinction dictates entirely different downstream application pathways.

Regioisomer Application
Class-level
2,3-DHBA: polymer monomer; 3,4-DHBA: pharma building block
Application domain selection context differs entirely
Biosynthetic pathway review; 3HBL wholesale cost ~$450/kg as reference
Biomass-derived chemicals Polymer monomers Biosynthesis

Melting Point: Diastereomer Differentiation

The (2R,3S) isomer (rel-(2R,3S)-2,3-dihydroxybutanoic acid) exhibits a melting point of 81 °C [1]. In contrast, the (2S,3S) diastereomer has a reported melting point of 82-83 °C . While the difference is small, melting point remains a useful orthogonal method for confirming isomeric identity when combined with optical rotation and chromatographic data.

Melting Point
Cross-study
81 °C (rel-(2R,3S) form)
Supports orthogonal diastereomer identity check
(2S,3S) reported 82-83 °C; use with optical rotation and chromatography
Physical property Solid-state characterization Quality control

(2R,3S)-2,3-Dihydroxybutyric Acid Application Scenarios


Stereoselective Synthesis for Natural Products

(2R,3S)-2,3-Dihydroxybutyric acid acetonide serves as a valuable chiral building block for constructing complex carbohydrates and densely oxygenated molecules. The compound's high enantiomeric purity (>95% ee) and the availability of a scalable synthetic route make it suitable for multi-step stereoselective syntheses, including the projected route to the rare sugar trioxacarcinose A [1].

Biomarker for IDH-Mutant Cancers

The strong correlation of plasma (2R,3S)-2,3-dihydroxybutyric acid levels with IDH mutation status in Acute Myeloid Leukemia positions this isomer as a superior candidate biomarker relative to 2-hydroxyglutarate . Researchers should procure the (2R,3S) isomer specifically for metabolomics studies aimed at developing diagnostic or prognostic assays for IDH-mutant malignancies.

Biodegradable Polymer Monomer

Biosynthetic pathway engineering has identified 2,3-dihydroxybutyric acid as a potential value-added monomer for polymer applications [2]. The regioisomeric specificity dictates that 2,3-DHBA, not 3,4-DHBA, should be selected for studies aimed at developing new polyesters or other biomass-derived polymeric materials.

Non-Natural Tracer for Metabolic Studies

Because (2R,3S)-2,3-dihydroxybutyric acid is not endogenously produced in humans (unlike its (2S,3R) enantiomer) , it can be employed as a non-natural tracer in metabolic flux studies. Its distinct optical rotation and chromatographic behavior allow for unambiguous tracking in complex biological matrices.

Application
Selection Property
Validation Focus
Stereoselective natural-product synthesis
Chiral-building-block enantiomeric purity
Enantiomeric excess and optical rotation confirmation
IDH-mutant cancer biomarker research
Enantiomer-specific metabolomics profile
Plasma-level correlation with mutation status; enantiomer-comparison review
Biomass-derived polymer monomer studies
Regioisomeric specificity for polymer applications
2,3-DHBA vs. 3,4-DHBA application-domain verification
Non-natural tracer in metabolic flux studies
Absence from endogenous human metabolism
Chromatographic and optical-rotation tracking in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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